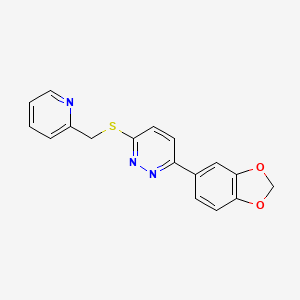

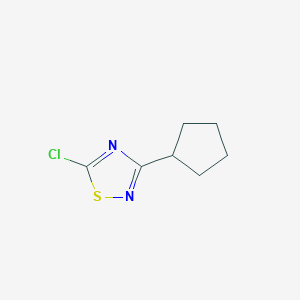

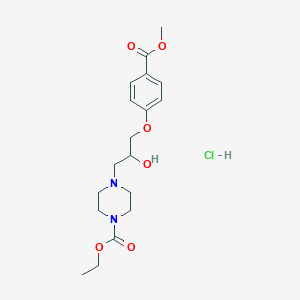

![molecular formula C10H12N2 B2598104 N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine CAS No. 1408747-90-9](/img/structure/B2598104.png)

N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine” is a chemical compound with the molecular formula C10H16N2 . It is used in the synthesis of copper (II) complexes with multidentate ligands .

Synthesis Analysis

Propargylamines, a class of compounds to which “this compound” belongs, have many pharmaceutical and biological properties . A green approach to synthesize such compounds is very relevant . This involves solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H16N2/c1-8(2)12-7-10-9(3)5-4-6-11-10/h4-6,8,12H,7H2,1-3H3 .

Chemical Reactions Analysis

“this compound” is used in the synthesis of copper (II) complexes with multidentate ligands . A radical mechanism for the catalysis was confirmed by the fact that addition of radical scavengers such as TEMPO into the reaction mixture could severely suppress the catalysis .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 164.25 . It is a liquid at room temperature .

Applications De Recherche Scientifique

Expedient Synthesis of N-Methyl- and N-Alkylamines

N-Methyl- and N-alkylamines are significant in academic research and industrial production, given their roles in life-science molecules. A novel method for their synthesis involves reductive amination using cobalt oxide nanoparticles, demonstrating an efficient, cost-effective approach for generating these amines from nitroarenes or amines and formaldehyde or aldehydes in the presence of formic acid (Senthamarai et al., 2018).

Catalytic Aminocarbonylation of Nitrogen-containing Iodo-heteroaromatics

The catalytic aminocarbonylation of 2-iodopyridine, 3-iodopyridine, and iodopyrazine using palladium results in N-substituted nicotinamides and related compounds, showcasing an efficient pathway to synthesize biologically relevant molecules (Takács et al., 2007).

Synthesis and Bioactivities of Pyrazole Derivatives

The synthesis of N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine and related compounds demonstrates their significance in drug discovery. These compounds are studied for their antitumor, antifungal, and antibacterial activities, revealing the role of N-methyl- and N-alkylamines in developing new therapeutic agents (Titi et al., 2020).

Group 10 Metal Aminopyridinato Complexes

These complexes are synthesized for applications in catalysis, such as aryl-Cl activation and hydrosilane polymerization, illustrating the utility of N-alkylated amines in developing new catalytic processes (Deeken et al., 2006).

Ni(0)/NHC-catalyzed Amination

The amination of N-heteroaryl methyl ethers via the cleavage of carbon–oxygen bonds using a Ni(0)/NHC-based catalyst system is crucial for the synthesis of aminopyridine and related heteroarenes, highlighting innovative approaches to N-alkylation (Tobisu et al., 2012).

Inorganic-organic Hybrid Material Based on Amine-functionalized Zeolite

The study of amine compound functionalized on zeolite Y for catalyst lifetime enhancement in transesterification reactions points to the importance of N-alkylamines in materials science and green chemistry (Samerjit et al., 2016).

Propriétés

IUPAC Name |

N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-3-6-11-8-10-9(2)5-4-7-12-10/h1,4-5,7,11H,6,8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTNRTFSKLGCOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CNCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

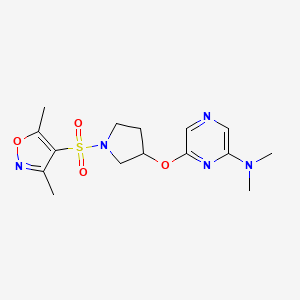

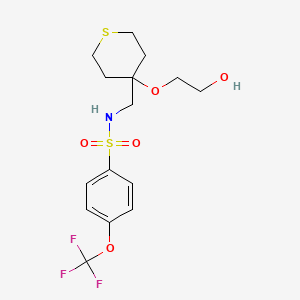

![5-[1-(5-Chloro-2-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2598022.png)

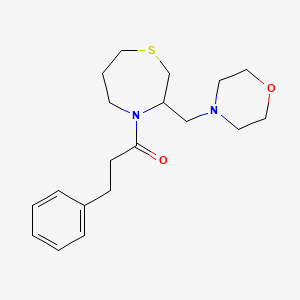

![(3Z)-3-[(butan-2-yloxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2598024.png)

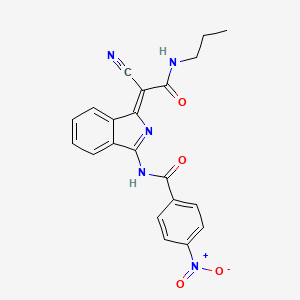

![2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2598025.png)

![[5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B2598039.png)